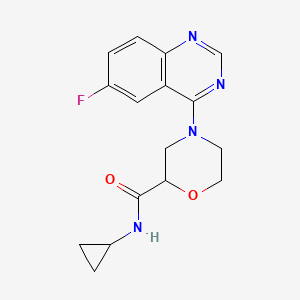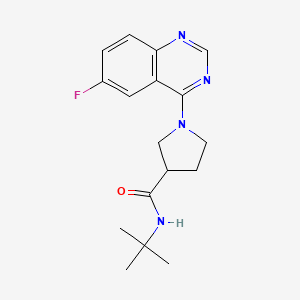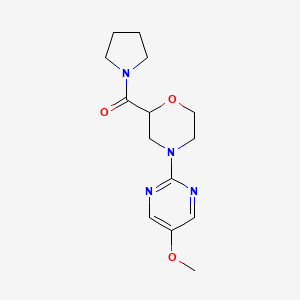![molecular formula C13H21N3O2S2 B6471854 N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640975-42-2](/img/structure/B6471854.png)
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cyclopropanesulfonamide group via sulfonylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in these reactions include dichloromethane, ethanol, and water, while catalysts such as triethylamine and sodium hydride may be employed to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonamide group or to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or thiols.
Aplicaciones Científicas De Investigación
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the cyclopropanesulfonamide group can influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share the thiazole ring structure.
Piperidine Derivatives: Compounds like piperidine and 4-methylpiperidine have similar piperidine rings.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide group.
Uniqueness
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the thiazole ring provides aromaticity and potential bioactivity, while the piperidine ring enhances binding interactions. The cyclopropanesulfonamide group contributes to the compound’s stability and solubility, making it a versatile molecule for various applications.
Propiedades
IUPAC Name |
N-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S2/c1-10-14-12(9-19-10)8-16-6-2-3-11(7-16)15-20(17,18)13-4-5-13/h9,11,13,15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLDIRXDMZXDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6471780.png)


![4-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471799.png)
![4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471806.png)
![3-[4-(2-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471815.png)

![3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6471828.png)
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471833.png)
![5-bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471841.png)
![4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471861.png)
![4-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471875.png)
![4-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471883.png)
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471886.png)
